3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride
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Overview
Description
3-Amino-1-thiaspiro[34]octane 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C7H14ClNO2S It is a spiro compound, characterized by a unique structure where a sulfur atom is part of a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms, followed by oxidation to introduce the dioxide functionality. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes:
Selection of high-purity starting materials: to ensure the quality of the final product.
Optimization of reaction conditions: such as temperature, pressure, and pH to maximize yield and minimize impurities.
Purification steps: like crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of sulfone derivatives.
Reduction: May produce thiol or sulfide derivatives.
Substitution: Can result in the formation of N-substituted derivatives.
Scientific Research Applications
3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur dioxide group may play a crucial role in its biological activity by forming reversible interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-thiaspiro[3.4]octane: Lacks the dioxide functionality.
1-Thiaspiro[3.4]octane derivatives: Varying in the substitution pattern on the spiro ring.
Sulfur-containing spiro compounds: With different ring sizes and functional groups.
Uniqueness
3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride is unique due to the presence of both an amino group and a sulfur dioxide group within a spiro ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,1-dioxo-1λ6-thiaspiro[3.4]octan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-6-5-11(9,10)7(6)3-1-2-4-7;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISVKIBTFIUQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(CS2(=O)=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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